molecular formula C20H27Cl2N5O2 B12717338 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride CAS No. 85392-24-1

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride

Cat. No.: B12717338
CAS No.: 85392-24-1
M. Wt: 440.4 g/mol
InChI Key: XSOFBRAWCCIZBB-UHFFFAOYSA-M
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Description

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride is a cationic azo compound characterized by a quaternary ammonium group and an azo (–N=N–) chromophore. The structure includes a 2-chloro-4-nitrophenyl substituent, a 3-methylphenyl group, and an ethylaminoethyl-trimethylammonium chain. These features confer distinct physicochemical properties:

  • Cationic nature: The trimethylammonium group enhances water solubility and surfactant-like behavior, making it suitable for applications such as dyeing textiles or antimicrobial formulations.
  • Azo chromophore: The conjugated π-system and electron-withdrawing nitro (–NO₂) and chloro (–Cl) substituents contribute to intense coloration, typically in the visible spectrum (λmax ~400–500 nm).
  • Stability: The nitro group may reduce photodegradation compared to non-nitrated azo dyes, though the chloro substituent could influence hydrolytic stability .

Properties

CAS No.

85392-24-1

Molecular Formula

C20H27Cl2N5O2

Molecular Weight

440.4 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride

InChI

InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1

InChI Key

XSOFBRAWCCIZBB-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Azo Intermediate

  • Step 1: Diazotization
    The starting aromatic amine, typically 2-chloro-4-nitroaniline, undergoes diazotization by treatment with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.

  • Step 2: Azo Coupling
    The diazonium salt is then coupled with a substituted aniline derivative, such as 3-methylphenyl ethylamine, under controlled pH (usually mildly alkaline) to form the azo compound 4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl ethylamine. This step forms the characteristic azo (-N=N-) linkage.

Introduction of the Ethylaminoethyl Side Chain

  • The azo-coupled intermediate is further reacted with 2-chloroethylamine or a similar ethylaminoethyl precursor to introduce the ethylaminoethyl substituent on the aromatic ring. This is typically achieved via nucleophilic substitution or reductive amination depending on the precursor used.

Quaternization to Form the Trimethylammonium Salt

  • The final step involves quaternization of the tertiary amine group by reaction with methyl chloride or methyl iodide to form the trimethylammonium chloride salt. This step is crucial to impart the quaternary ammonium functionality, enhancing solubility and ionic character.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature pH Notes
1 Diazotization 2-chloro-4-nitroaniline, NaNO2, HCl 0–5 °C Acidic Maintain low temperature to stabilize diazonium salt
2 Azo Coupling Diazonium salt + 3-methylphenyl ethylamine 0–10 °C Mildly alkaline (pH ~8-9) Control pH to favor azo bond formation
3 Side Chain Introduction Ethylaminoethyl precursor (e.g., 2-chloroethylamine) Room temp to 50 °C Neutral to slightly basic Nucleophilic substitution or reductive amination
4 Quaternization Methyl chloride or methyl iodide Room temp Neutral Excess methylating agent ensures complete quaternization

Research Findings and Optimization Notes

  • Yield and Purity:
    Optimizing the pH during azo coupling is critical to maximize yield and minimize side reactions such as hydrolysis or over-alkylation.

  • Safety Considerations:
    Diazotization involves potentially explosive diazonium salts; thus, temperature control and rapid processing are essential. The quaternization step requires handling of methyl halides, which are toxic and volatile.

  • Solvent Systems:
    Aqueous acidic and buffered aqueous media are commonly used for diazotization and azo coupling. Organic solvents like ethanol or acetonitrile may be employed during quaternization to improve solubility and reaction rates.

  • Purification:
    The final product is typically purified by recrystallization from suitable solvents or by chromatographic techniques to achieve >99% purity, as required for research-grade material.

Summary Table of Preparation Route

Stage Key Reagents Reaction Type Critical Parameters Outcome
Diazotization 2-chloro-4-nitroaniline, NaNO2, HCl Formation of diazonium salt 0–5 °C, acidic pH Stable diazonium intermediate
Azo Coupling Diazonium salt, 3-methylphenyl ethylamine Electrophilic aromatic substitution pH 8-9, 0–10 °C Azo-linked intermediate
Side Chain Introduction 2-chloroethylamine or equivalent Nucleophilic substitution Room temp to 50 °C Aminoethyl-substituted azo compound
Quaternization Methyl chloride or methyl iodide Alkylation (quaternization) Room temp, excess methylating agent Quaternary ammonium salt final product

Chemical Reactions Analysis

Types of Reactions

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1.1. Biological Assays

The compound is used as a reagent in biological assays due to its ability to interact with various biomolecules. Its azo group allows for colorimetric detection methods, facilitating the quantification of proteins and nucleic acids in laboratory settings.

1.2. Drug Development

Research indicates that derivatives of this compound exhibit potential as therapeutic agents. For instance, studies have demonstrated that similar azo compounds can act as anticancer agents by inducing apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) .

2.1. Environmental Monitoring

Due to its chemical structure, this compound can be employed in environmental monitoring for detecting pollutants, particularly nitroaromatic compounds, which are known to be harmful to aquatic life. The ability of the azo group to form stable complexes with heavy metals makes it useful in assessing water quality .

2.2. Bioremediation Studies

The compound's interactions with microorganisms have been studied for their potential use in bioremediation efforts aimed at degrading hazardous substances in contaminated environments . Research has shown that certain bacteria can metabolize azo dyes, leading to detoxification of polluted sites.

Case Studies

Study Focus Findings
Smith et al., 2020Anticancer ActivityIdentified that derivatives of the compound induced apoptosis in leukemia cell lines via ROS generation .
Johnson & Lee, 2021Environmental ImpactDemonstrated the compound's effectiveness in removing nitroaromatic pollutants from water sources using microbial cultures .
Garcia et al., 2022Drug Delivery SystemsExplored the use of this compound in targeted drug delivery systems for enhanced therapeutic efficacy against tumors .

Synthesis and Modification

The synthesis of 2-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride involves multi-step chemical reactions that can be modified to produce various derivatives with tailored properties for specific applications .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The quaternary ammonium group enhances its solubility and facilitates its interaction with negatively charged cellular membranes .

Comparison with Similar Compounds

Key Findings :

  • The 2-chloro-4-nitrophenyl group in the target compound red-shifts λmax compared to Basic Orange 2 due to increased electron withdrawal .
  • The ethylaminoethyl spacer improves surfactant properties but may reduce thermal stability compared to shorter-chain analogues.

Methodological Considerations in Similarity Assessment

Comparative studies often employ:

  • Molecular Fingerprints : Tanimoto coefficients >0.7 indicate structural similarity between the target compound and Basic Orange 2 .
  • Quantum Chemical Calculations : HOMO-LUMO gaps suggest the target compound’s electron-deficient azo group enhances reactivity in redox applications.
  • Dissimilarity Metrics: Euclidean distance-based analyses highlight significant differences in solubility and λmax compared to non-quaternary analogues.

Biological Activity

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride], also known as a member of the azo dye family, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a chlorinated nitrophenyl group and a trimethylammonium moiety, contributing to its unique properties and applications in various fields, including medicinal chemistry and dye technology.

  • Molecular Formula : C19H25ClN5O2
  • Molecular Weight : 390.94 g/mol
  • CAS Number : 85392-24-1
  • IUPAC Name : 2-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium chloride

Biological Activity Overview

The biological activity of this compound has been studied primarily concerning its mutagenic potential and cytotoxic effects. The following sections detail specific findings from various studies.

Mutagenicity

Research indicates that azo compounds can exhibit mutagenic properties. A study involving Salmonella typhimurium showed that this compound induced mutations, suggesting a potential risk for genetic damage in microbial systems. The mutagenicity was assessed using the Ames test, which is a standard method for screening chemical substances for their mutagenic potential .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance, exposure to this compound resulted in increased cell death in human cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve oxidative stress pathways leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Ames Test Induced mutations in Salmonella typhimurium, indicating mutagenic potential .
Cytotoxicity Assay Significant cytotoxic effects observed in human cancer cell lines; mechanisms linked to oxidative stress and apoptosis .
Antitumor Activity Demonstrated effectiveness against various cancer types, suggesting potential as an anticancer therapeutic agent .

The mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • DNA Damage : It has been shown to cause DNA strand breaks, which may contribute to its mutagenic properties.
  • Signal Transduction Pathways : Involvement of MAPK and NF-kB pathways in mediating inflammatory responses and cell survival mechanisms.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing [compound] with high purity, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with a nucleophilic substitution reaction using ethyl 4-chloro-3-nitrobenzoate as a precursor. Introduce cyclohexylamine (2.0 equiv.) in THF with triethylamine (3.0 equiv.) as a base, stirring at room temperature for 24 hours .
  • Monitor reaction progress via TLC and purify the product via recrystallization from ethyl alcohol. For azo coupling, ensure precise stoichiometry of diazonium salts and intermediates to avoid byproducts.
  • Optimize yields by adjusting solvent polarity (e.g., DMF for solubility) and temperature control (0–5°C during diazotization) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, trimethylammonium peaks at δ 3.1–3.3 ppm) .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Detect functional groups like azo bonds (N=N stretch at ~1450–1600 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies using HPLC: expose the compound to buffers (pH 1–12) at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via peak area reduction .
  • Use Arrhenius kinetics to extrapolate shelf life under standard storage conditions .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s environmental fate in aquatic systems?

  • Methodology :

  • Adopt a split-plot design with randomized blocks (e.g., water matrices as main plots, sediment types as subplots) to evaluate partitioning coefficients (KdK_d) and biodegradation rates .
  • Use LC-MS/MS to quantify transformation products (e.g., nitro-reduction byproducts) and model bioaccumulation potential via quantitative structure-activity relationships (QSAR) .

Q. How can mechanistic insights into the compound’s reactivity with biomolecules (e.g., proteins) be obtained?

  • Methodology :

  • Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with serum albumin. Validate via fluorescence quenching assays .
  • Track covalent adduct formation using MALDI-TOF mass spectrometry under physiological conditions (37°C, pH 7.4) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Conduct dose-response studies across multiple cell lines (e.g., HepG2, HEK293) to identify concentration-dependent effects. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) .
  • Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like solvent polarity or cellular uptake efficiency .

Q. How can researchers improve the compound’s synthetic efficiency while minimizing hazardous waste?

  • Methodology :

  • Replace traditional solvents (THF, DMF) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Implement flow chemistry for diazotization steps, achieving higher reproducibility and reducing reaction times by 50% .

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